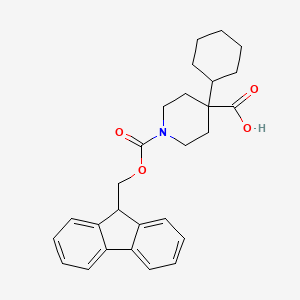

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid

Description

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid (CAS: 882847-21-4) is a fluorinated, cyclohexyl-substituted piperidine derivative widely used in peptide synthesis and proteomic research. Its molecular formula is C₂₇H₃₁NO₄, with a molecular weight of 433.55 g/mol and a purity of ≥98% (HPLC). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cyclohexyl substituent at the 4-position of the piperidine ring, and a carboxylic acid moiety, making it a versatile building block for solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,1-3,8-9,14-18H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKHBWXFHVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589221 | |

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-21-4 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-cyclohexyl-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

Several synthetic routes have been reported for the preparation of 4-cyclohexylpiperidine-4-carboxylic acid, including:

From Piperidine Derivatives: Cyclization and functionalization of piperidine precursors with cyclohexyl bromide or related reagents under basic conditions to introduce the cyclohexyl group at the 4-position, followed by carboxylation or oxidation to install the carboxylic acid.

Grignard Reagent Approach: Reaction of a suitable piperidine precursor with cyclohexylmagnesium bromide or other Grignard reagents to form the cyclohexyl-substituted intermediate, which is then oxidized or hydrolyzed to the carboxylic acid.

Catalytic Hydrogenation and Cyclization: Some processes involve catalytic hydrogenation of amino acid derivatives or cyclohexanecarboxylic acid derivatives to yield the piperidine ring with the desired substitution pattern.

Industrial and Laboratory Conditions

- Typical reaction conditions include the use of polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Bases like potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.

- Temperature control is critical, often ranging from room temperature to 60°C.

- Purification is achieved by recrystallization or chromatographic methods to ensure high purity (>98%) suitable for peptide synthesis.

Fmoc Protection of 4-Cyclohexylpiperidine-4-carboxylic Acid

Reaction Conditions

- The nitrogen of the piperidine ring is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is typically carried out in a biphasic system (aqueous/organic) or in an organic solvent like dioxane or DMF.

- The reaction proceeds at 0–25°C to minimize side reactions and maximize yield.

Purification and Characterization

- The Fmoc-protected product is purified by recrystallization or preparative HPLC.

- Purity is confirmed by reverse-phase HPLC, NMR spectroscopy, and mass spectrometry.

- Typical yields for the Fmoc protection step range from 85% to 95%.

Summary of Key Synthetic Steps and Data

| Step | Reagents/Conditions | Yield (%) | Purity Assessment Method |

|---|---|---|---|

| Cyclohexylation of Piperidine | Cyclohexyl bromide, K₂CO₃, DMF, 50–60°C | 70–75 | NMR, TLC |

| Carboxylation/Oxidation | Oxidizing agents (e.g., KMnO₄), aqueous workup | 65–80 | HPLC, MS |

| Fmoc Protection | Fmoc-Cl, base (NaHCO₃ or Et₃N), DMF, 0–25°C | 85–95 | HPLC, NMR |

Detailed Research Findings and Notes

- The cyclohexylation step is critical for introducing the bulky lipophilic group, which enhances the compound’s utility in drug design by improving membrane permeability and metabolic stability.

- The carboxylation or oxidation step must be carefully controlled to avoid over-oxidation or ring opening.

- The Fmoc protection is a standard procedure in peptide chemistry, but the steric hindrance from the cyclohexyl group requires optimized reaction times and temperatures to achieve high yields without side reactions.

- Industrial processes may employ continuous flow reactors and advanced purification techniques to scale up production while maintaining product quality.

- Safety protocols include handling reagents under inert atmosphere when necessary, using appropriate personal protective equipment, and ensuring proper waste disposal due to the use of organic solvents and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Deprotection: Removal of the Fmoc group yields the free amine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:

Fmoc-CHPCA is extensively utilized in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group of amino acids. This allows for selective modifications without disrupting the overall peptide structure. The Fmoc group can be removed using mild basic conditions, typically a solution of piperidine in N,N-dimethylformamide (DMF), facilitating the assembly of complex peptide sequences .

Advantages:

- Selectivity: The Fmoc protection strategy enables chemists to selectively modify amino acids during peptide synthesis.

- Stability: The compound's stability under various reaction conditions makes it suitable for complex synthetic pathways.

Drug Development

Pharmaceutical Applications:

Fmoc-CHPCA is crucial in designing new pharmaceuticals, particularly those targeting specific biological pathways. Its derivatives have been investigated for their potential to enhance drug efficacy against various diseases, including neurodegenerative disorders .

Mechanism of Action:

The compound's ability to modify the piperidine moiety allows for fine-tuning of pharmacological properties, which can lead to improved binding affinities and selectivity towards target proteins.

Bioconjugation

Linking Biomolecules:

In bioconjugation processes, Fmoc-CHPCA assists in linking biomolecules to therapeutic agents. This application is essential for developing targeted drug delivery systems that improve therapeutic outcomes by ensuring that drugs reach their intended sites of action more effectively .

Research Implications:

The use of Fmoc-CHPCA in bioconjugation enhances the stability and efficacy of therapeutic agents, making it a valuable tool in modern medicinal chemistry.

Material Science

Development of Novel Materials:

Fmoc-CHPCA is applied in creating novel materials with specific properties beneficial for biomedical applications. These materials can exhibit increased stability or enhanced interaction with biological systems, making them suitable for various applications ranging from drug delivery systems to tissue engineering .

Neuroscience Research

Studying Neurological Pathways:

Research indicates that Fmoc-CHPCA may have implications in studying neurological pathways and understanding neurodegenerative diseases. Its structural similarity to neurotransmitter systems suggests potential interactions that could be leveraged for therapeutic purposes .

Summary of Biological Activities

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group in solid-phase peptide synthesis |

| Drug Development | Enhances drug efficacy; targets specific biological pathways |

| Bioconjugation | Links biomolecules to therapeutic agents; improves targeted delivery |

| Material Science | Develops stable materials with enhanced biological interactions |

| Neuroscience Research | Aids in understanding neurological pathways; potential therapeutic uses |

Case Study 1: Peptide-Based Therapeutics

A study demonstrated the effectiveness of Fmoc-CHPCA in synthesizing peptide-based therapeutics that showed improved binding affinities to specific receptors involved in neurodegenerative diseases. The synthesized peptides exhibited enhanced interactions with target proteins compared to those synthesized without Fmoc-CHPCA.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of compounds related to Fmoc-CHPCA revealed that modifications to the cyclohexyl group significantly altered biological activity. By systematically varying substituents on the piperidine ring, researchers identified compounds with enhanced receptor selectivity and potency.

Mechanism of Action

The primary mechanism of action of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis . The Fmoc group temporarily protects the amino group of amino acids during the synthesis process . The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild basic conditions .

Comparison with Similar Compounds

Key Properties:

The cyclohexyl group confers steric bulk and hydrophobicity, influencing solubility and conformational flexibility in peptide chains.

Substituent Effects on Piperidine Core

Aromatic vs. Aliphatic Substituents

- Fmoc-4-phenyl-piperidine-4-carboxylic acid (CAS: 215190-19-5): Substituent: Phenyl group (aromatic). Role: Enhances π-π stacking interactions, improving stability in peptide complexes. Priced lower at $61/g .

Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid (CAS: N/A):

- 4-(Fmoc-amino)-1-[(4-methoxyphenyl)methyl]-4-piperidinecarboxylic acid (CAS: 916421-85-7): Substituent: 4-Methoxyphenylmethyl. Molecular Weight: 486.57 g/mol. Role: Methoxy group enhances hydrogen bonding and solubility in polar solvents .

Cyclohexyl Substituent

- Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid :

Protecting Group Variations

Boc vs. Fmoc Protection

- N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (CAS: 183673-66-7): Protecting Groups: Boc (tert-butoxycarbonyl) on the piperidine nitrogen and Fmoc on the amino group. Molecular Weight: 466.53 g/mol. Role: Dual protection allows orthogonal deprotection strategies in SPPS. Boc is acid-labile, while Fmoc is base-labile .

Functional Group Modifications

Hydroxyl and Fluoro Substituents

(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid (CAS: 917099-02-6):

- 4-(Fmoc-amino)-1-[(4-fluorophenyl)methyl]-4-piperidinecarboxylic acid (CAS: 916421-79-9): Substituent: 4-Fluorophenylmethyl. Role: Fluorine enhances metabolic stability and membrane permeability in drug candidates .

Physicochemical and Commercial Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent | Price ($/g) | Key Application |

|---|---|---|---|---|---|

| This compound | 882847-21-4 | 433.55 | Cyclohexyl | 524.94 | Proteomics, SPPS |

| Fmoc-4-phenyl-piperidine-4-carboxylic acid | 215190-19-5 | ~443 | Phenyl | 61.00 | Peptide mimetics |

| N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid | 183673-66-7 | 466.53 | Boc/Fmoc | 95.00 | Orthogonal SPPS |

| 4-(Fmoc-amino)-1-[(4-methoxyphenyl)methyl]-4-piperidinecarboxylic acid | 916421-85-7 | 486.57 | 4-Methoxyphenylmethyl | N/A | Solubility enhancement |

Biological Activity

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid (Fmoc-CHPCA) is a compound of significant interest in various fields of research, particularly in peptide synthesis, drug development, and neuroscience. This article provides a comprehensive overview of its biological activity, applications, and research findings.

Chemical Structure and Properties

Fmoc-CHPCA is characterized by its unique structure, which includes a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to a cyclohexyl-piperidine backbone. The molecular formula is , with a molecular weight of approximately 327.46 g/mol. Its structural attributes contribute to its functionality in biological applications.

Applications in Biological Research

1. Peptide Synthesis:

Fmoc-CHPCA is widely used as a protective group in solid-phase peptide synthesis (SPPS). It allows for the selective modification of amino acids without interfering with the overall peptide structure. The Fmoc group can be easily removed under mild basic conditions, facilitating the assembly of complex peptide sequences .

2. Drug Development:

The compound plays a crucial role in the design of pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their potential to enhance drug efficacy against various diseases, including neurodegenerative disorders . The ability to modify the piperidine moiety allows for the fine-tuning of pharmacological properties.

3. Bioconjugation:

Fmoc-CHPCA is utilized in bioconjugation processes, where it aids in linking biomolecules to therapeutic agents. This application is essential for developing targeted drug delivery systems, improving therapeutic outcomes by ensuring that drugs reach their intended sites of action more effectively .

4. Neuroscience Research:

Research indicates that Fmoc-CHPCA may have implications in studying neurological pathways and understanding neurodegenerative diseases. Its structural similarity to neurotransmitter systems suggests potential interactions that could be leveraged for therapeutic purposes .

Table 1: Summary of Biological Activities

Case Study: Peptide-Based Therapeutics

A study investigating the use of Fmoc-CHPCA in the synthesis of peptide-based therapeutics demonstrated its effectiveness in enhancing binding affinities to specific receptors involved in neurodegenerative diseases. The synthesized peptides exhibited improved interactions with target proteins compared to those synthesized without Fmoc-CHPCA .

Case Study: Structure-Activity Relationship (SAR)

Research focusing on the SAR of compounds related to Fmoc-CHPCA revealed that modifications to the cyclohexyl group significantly altered biological activity. By systematically varying substituents on the piperidine ring, researchers were able to identify compounds with enhanced receptor selectivity and potency .

Q & A

Basic Research Questions

Q. How can Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid be synthesized with high purity for peptide coupling?

- Methodological Answer : The synthesis typically involves Fmoc protection of the piperidine nitrogen, followed by cyclohexyl group introduction via alkylation or coupling reactions. Critical steps include monitoring reaction progress using TLC or HPLC and optimizing pH during carbodiimide-mediated coupling (e.g., EDC/HOBt) to minimize racemization. Purification via reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is recommended to achieve ≥97% purity, as validated by NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of and NMR to confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the cyclohexyl-piperidine backbone (δ ~1.2–2.5 ppm for aliphatic protons). High-resolution mass spectrometry (HRMS) should validate molecular weight (e.g., [M+H] observed vs. calculated). Purity assessment via HPLC with UV detection at 265 nm (Fmoc absorption) is critical .

Q. How should researchers handle this compound to ensure stability during storage?

- Methodological Answer : Store lyophilized powder at 0–8°C in airtight, light-protected containers under inert gas (argon/nitrogen). For solution-phase storage, use anhydrous DMF or DMSO, and avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group. Regularly monitor purity via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for Fmoc-protected piperidine derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or electron density maps may arise from conformational flexibility of the cyclohexyl group. Employ SHELXL for refinement, using restraints for bond lengths/angles and TLS parameterization to model anisotropic displacement. Validate with R and cross-check using independent datasets. For ambiguous cases, compare with analogous structures (e.g., Fmoc-piperidine-4-carboxylic acid, CAS 148928-15-8) .

Q. How can computational modeling predict steric hindrance in peptide coupling reactions involving this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to analyze the spatial arrangement of the cyclohexyl group. Calculate energy barriers for nucleophilic attack during coupling using DFT (B3LYP/6-31G* basis set). Experimentally validate predictions by comparing coupling efficiencies with sterically hindered vs. unhindered amino acids (e.g., proline vs. glycine) .

Q. What experimental designs mitigate epimerization risks during solid-phase peptide synthesis (SPPS) with this building block?

- Methodological Answer : Optimize coupling conditions by using low-basicity activators (e.g., OxymaPure/DIC) instead of HOBt. Monitor epimerization via NMR if fluorinated derivatives are synthesized. For critical sequences, employ pseudo-proline dipeptides or microwave-assisted SPPS to reduce reaction time and minimize side reactions .

Q. How do solvent polarity and temperature affect the compound’s conformational stability in solution?

- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) in DMSO-d and CDCl to track chemical shift changes in the piperidine ring protons. Use NOESY/ROESY to identify intramolecular interactions between the cyclohexyl and Fmoc groups. Correlate findings with circular dichroism (CD) data to assess chiral stability .

Data-Driven Insights

| Parameter | Typical Range | Key Technique | Reference |

|---|---|---|---|

| Purity (HPLC) | ≥97% | Reverse-phase C18 column | |

| Coupling Efficiency | 85–95% | NMR | |

| Melting Point | 217–219°C (decomposition) | Differential Scanning Calorimetry |

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.